

# discovery and history of 2-chloro-4,6-di-tert-amylphenol

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## Compound of Interest

Compound Name: 2-Chloro-4,6-di-tert-amylphenol

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An In-depth Technical Guide to **2-Chloro-4,6-di-tert-amylphenol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Chloro-4,6-di-tert-amylphenol** is a substituted phenol characterized by the presence of a chlorine atom and two bulky tert-amyl groups on the phenolic ring. This unique chemical structure, featuring both steric hindrance and electron-withdrawing effects, imparts specific properties that make it a subject of interest in various chemical and industrial applications.<sup>[1]</sup> While detailed research exclusively on this compound is limited, its chemistry can be largely understood through the extensive studies conducted on related chlorinated phenols and dialkylated phenols. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and analytical methodologies related to **2-chloro-4,6-di-tert-amylphenol**, drawing necessary parallels with structurally similar compounds to offer a complete technical perspective.

## Discovery and History

The development of chlorinated phenols is intrinsically linked to the advancement of industrial chemistry, particularly in the pursuit of effective pesticides and preservatives.<sup>[1]</sup> The synthesis and application of chlorinated phenols saw a significant rise in the mid-20th century. Concurrently, the production of tert-amylphenols, through the reaction of isoamylene with phenols, became an important industrial process.<sup>[1]</sup>

While a specific date or individual credited with the first synthesis of **2-chloro-4,6-di-tert-amylphenol** is not well-documented in publicly available literature, its existence is a logical extension of these two established fields of organic chemistry. The synthesis would involve a combination of Friedel-Crafts alkylation to introduce the tert-amyl groups and a subsequent chlorination step. This class of compounds has been explored for its potential as intermediates in the synthesis of more complex molecules, including antioxidants and specialty chemicals.[1] The antimicrobial properties of chlorinated phenols have also been a significant area of research, with applications in disinfectants and biocides.[1]

## Physicochemical Properties

The physicochemical properties of **2-chloro-4,6-di-tert-amylphenol** are influenced by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, while the bulky tert-amyl groups and the chlorine atom contribute to its lipophilicity and influence its reactivity and solubility.

Table 1: Physicochemical Properties of **2-Chloro-4,6-di-tert-amylphenol** and Related Compounds

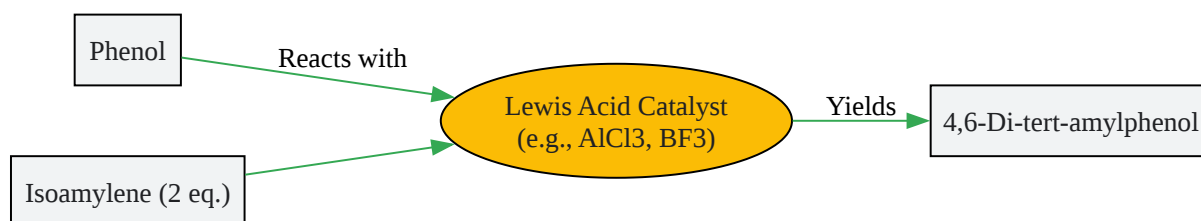
Property	2-Chloro-4,6-di-tert-amylphenol	2-Chloro-4-tert-amylphenol	2,4-Di-tert-amylphenol
CAS Number	42350-99-2	5323-65-9[2][3]	120-95-6
Molecular Formula	C <sub>16</sub> H <sub>25</sub> ClO[1]	C <sub>11</sub> H <sub>15</sub> ClO[2]	C <sub>16</sub> H <sub>26</sub> O
Molecular Weight	268.82 g/mol [1]	198.69 g/mol [2]	234.38 g/mol [1]
Boiling Point	Not specified	257.4 °C at 760 mmHg[2]	Not specified
Density	Not specified	1.085 g/cm <sup>3</sup> [2]	0.930 g/cm <sup>3</sup> @ 25°C[4]
Flash Point	Not specified	110 °C[2]	> 110 °C[4]
Key Properties	Steric hindrance from tert-amyl groups influences reactivity and solubility.[1]	Used in antimicrobial soaps, cosmetics, and as a chemical intermediate.[1]	Intermediate for phenolic resins, stabilizers, and antioxidants.[1]

## Synthesis

The synthesis of **2-chloro-4,6-di-tert-amylphenol** can be conceptualized as a two-step process: Friedel-Crafts alkylation of phenol followed by selective chlorination.

### Step 1: Friedel-Crafts Alkylation of Phenol

This step involves the reaction of phenol with an alkylating agent, such as isoamylene or tert-amyl chloride, in the presence of a Lewis acid catalyst to introduce the two tert-amyl groups onto the aromatic ring.[5]



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**Diagram 1:** Friedel-Crafts Alkylation of Phenol

### Step 2: Chlorination of 4,6-Di-tert-amylphenol

The resulting 4,6-di-tert-amylphenol is then chlorinated. The hydroxyl group is an ortho-, para-director. With the para position and one ortho position occupied by the bulky tert-amyl groups, the chlorine atom is directed to the vacant ortho position.



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**Diagram 2:** Chlorination of 4,6-Di-tert-amylphenol

## Experimental Protocols

## Representative Synthesis of 2-Chloro-4,6-di-tert-amylphenol

### 4.1.1. Friedel-Crafts Alkylation of Phenol with Isoamylene

- Materials: Phenol, isoamylene, anhydrous aluminum chloride ( $\text{AlCl}_3$ ), and a suitable inert solvent (e.g., hexane).
- Procedure:
  - In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve phenol in the inert solvent.
  - Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.
  - Gradually add isoamylene to the reaction mixture while maintaining the temperature below  $10^\circ\text{C}$ .
  - After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
  - Quench the reaction by slowly adding water, followed by hydrochloric acid.
  - Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure to obtain crude 4,6-di-tert-amylphenol, which can be purified by distillation or crystallization.

### 4.1.2. Chlorination of 4,6-Di-tert-amylphenol

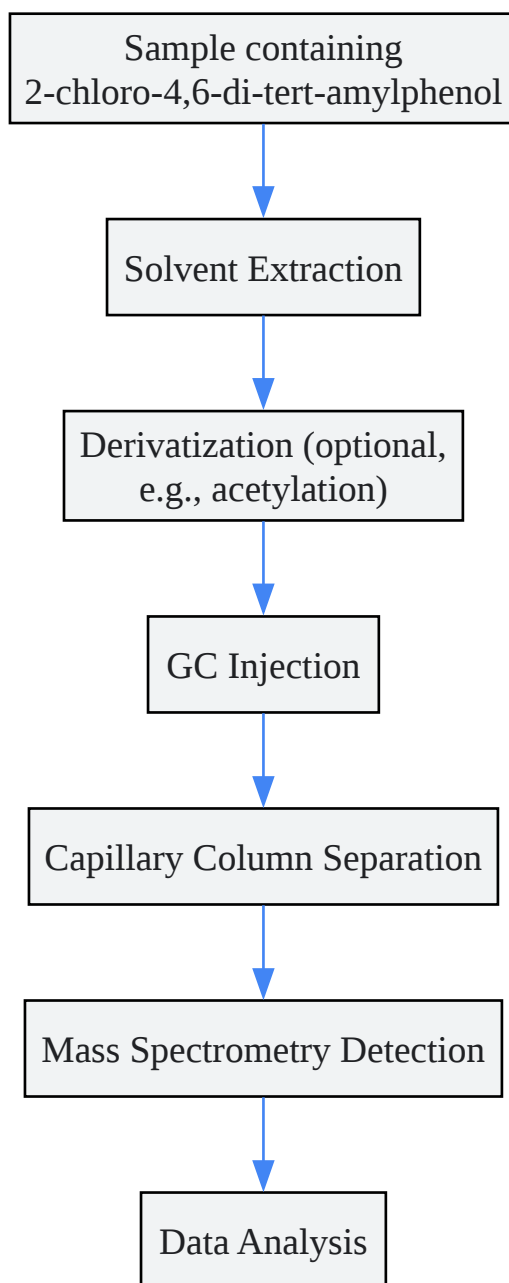
- Materials: 4,6-Di-tert-amylphenol, sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ), and a suitable solvent (e.g., dichloromethane).
- Procedure:
  - Dissolve the 4,6-di-tert-amylphenol in the solvent in a reaction vessel protected from light.

- Cool the solution in an ice bath.
- Slowly add a solution of sulfuryl chloride in the same solvent dropwise.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully add water to quench the reaction.
- Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude **2-chloro-4,6-di-tert-amylphenol**. Further purification can be achieved by column chromatography or recrystallization.

## Analytical Methods

### 4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of chlorinated phenols.



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**Diagram 3:** GC-MS Analytical Workflow

- **Sample Preparation:** The sample is dissolved in a suitable organic solvent. For trace analysis, a pre-concentration step such as solid-phase extraction may be necessary. Derivatization, for instance, by acetylation with acetic anhydride, can improve chromatographic performance and sensitivity.[6]
- **GC Conditions (Representative):**

- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Injector: Splitless injection at a temperature of around 250-280°C.
- Oven Program: A temperature gradient program, for example, starting at 60°C, holding for a few minutes, and then ramping up to 280-300°C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments (e.g., 50-350 amu). The mass spectrum is expected to show a characteristic isotopic pattern for chlorine ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio).<sup>[1]</sup>

#### 4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

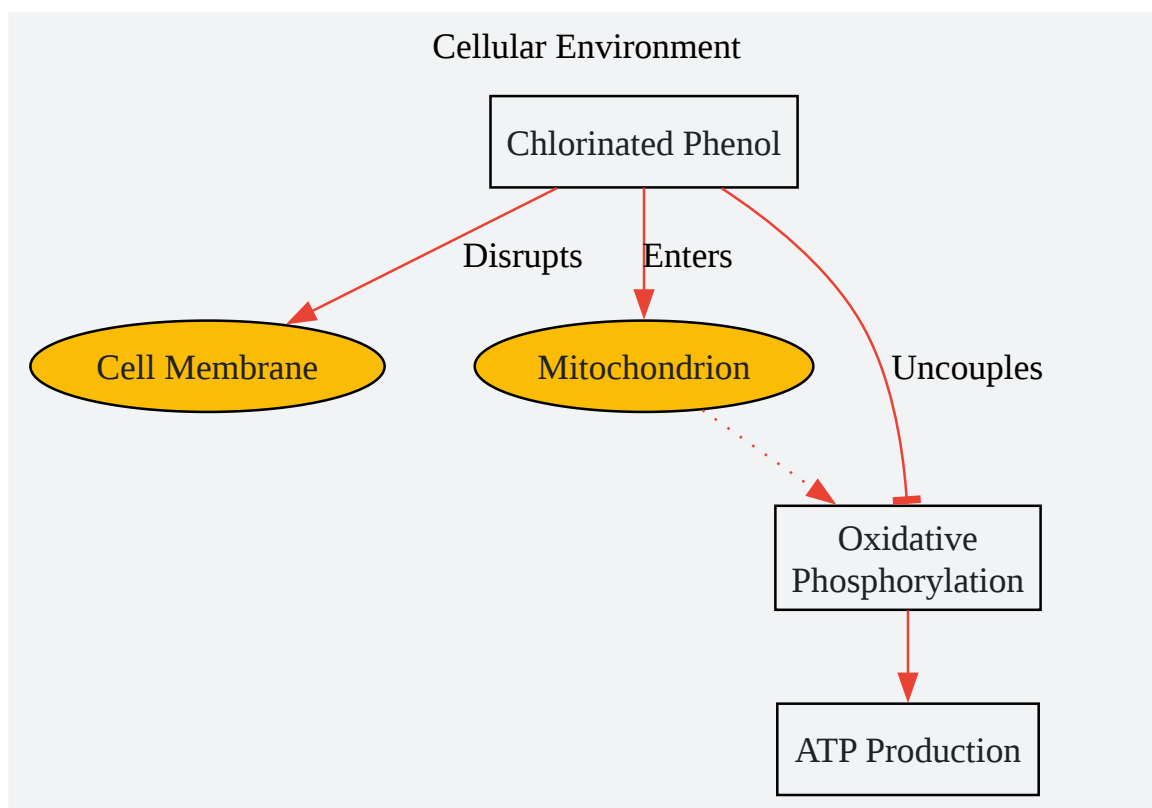
NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

- $^1\text{H}$  NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two non-equivalent tert-amyl groups.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals for the aromatic carbons (with chemical shifts influenced by the chlorine, hydroxyl, and alkyl substituents) and the aliphatic carbons of the tert-amyl groups.<sup>[1]</sup>

## Biological Activity and Toxicological Profile (General for Chlorinated Phenols)

Specific toxicological data for **2-chloro-4,6-di-tert-amylphenol** is not readily available. However, the toxicological profile of chlorinated phenols, in general, has been studied.

The toxicity of chlorophenols tends to increase with the degree of chlorination.[4] A primary mode of toxic action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[4][7] This can lead to a range of adverse effects. Chlorinated phenols are also known to have antimicrobial properties, often attributed to the disruption of microbial cell membranes.[1]



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